molecular formula C10H10N4O2 B12905630 2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine CAS No. 84370-86-5

2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine

Cat. No.: B12905630
CAS No.: 84370-86-5
M. Wt: 218.21 g/mol
InChI Key: GNQSEISTGYFZSL-UHFFFAOYSA-N
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Description

2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine is a pyrimidine derivative characterized by a dihydroxy-imino moiety at positions 2 and 3, a phenoxy substituent at position 6, and an amine group at position 2.

Properties

CAS No.

84370-86-5

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine

InChI

InChI=1S/C10H10N4O2/c11-8-6-9(13-10(12)14(8)15)16-7-4-2-1-3-5-7/h1-6,12,15H,11H2

InChI Key

GNQSEISTGYFZSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=N)N(C(=C2)N)O

Origin of Product

United States

Preparation Methods

Method 1: Cyclization Reaction

One common approach involves cyclization reactions starting from substituted phenoxy derivatives and pyrimidine precursors:

  • Step 1 - Formation of Intermediate :
    • A substituted phenoxy compound reacts with a pyrimidine precursor under controlled conditions.
    • Solvents like methanol or ethanol are used to facilitate solubility.
    • Catalysts such as acids or bases may be employed to initiate the reaction.
  • Step 2 - Hydroxylation :

    • Hydroxylating agents (e.g., hydrogen peroxide or hydroxylamine) are introduced to form the hydroxy group at the desired position on the pyrimidine ring.
  • Step 3 - Imine Formation :

    • Imine-forming agents (e.g., ammonia or amines) react with the intermediate to yield the final compound.

Method 2: Substitution Reaction

This method involves direct substitution reactions on a preformed pyrimidine ring:

  • Step 1 - Phenoxy Group Introduction :
    • A halogenated pyrimidine reacts with a phenoxy compound in the presence of a base (e.g., potassium carbonate).
    • The reaction is typically carried out in polar solvents like dimethylformamide (DMF).

Method 3: Multi-Step Organic Synthesis

A more complex route involves multi-step synthesis starting from simpler organic molecules:

Reaction Conditions

The synthesis of this compound typically requires:

  • Temperature control : Reactions are often conducted at moderate temperatures (e.g., $$50^\circ C$$ to $$100^\circ C$$).
  • Solvent selection : Polar solvents like methanol, ethanol, or DMF are preferred for solubility.
  • Catalysts : Acidic or basic catalysts may be used to facilitate specific steps in the reaction sequence.

Yield Optimization Strategies

To improve yields and purity:

  • Use high-purity starting materials.
  • Employ advanced purification techniques such as recrystallization or column chromatography.
  • Monitor reactions using Thin Layer Chromatography (TLC) or High Performance Liquid Chromatography (HPLC).

Data Table Summary

Step Reagents/Conditions Outcome
Cyclization Reaction Phenoxy derivatives, pyrimidine precursors Intermediate formation
Hydroxylation Hydrogen peroxide, hydroxylamine Hydroxy group introduction
Imine Formation Ammonia or amines Final compound synthesis
Substitution Reaction Halogenated pyrimidines, potassium carbonate Phenoxy substitution
Multi-Step Synthesis Urea/guanidine, diketones Pyrimidine ring construction

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives with altered functional groups.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine, also known under synonyms like Einecs 282-746-9 and 2,3-Dihydro-3-hydroxy-2-imino-6-phenoxy-4-pyrimidinamine, is a chemical compound with a molecular weight of 218.21 . It has the molecular formula C10H10N4O2C_{10}H_{10}N_{4}O_{2} .

While specific applications of 2,3-dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine are not detailed in the provided search results, the broader chemical family of quinazolines, to which this compound may be related, has a wide range of applications, especially in medicinal chemistry .

Potential Applications Based on Quinazoline Derivatives

Based on the search results, quinazoline derivatives have shown promise in several therapeutic areas :

  • Anti-Tumor Agents: Quinazoline derivatives have demonstrated activity against various cancer cell lines. For example, some compounds have been found to be extremely selective and potent against EGFR inhibition and show anticancer activity against breast cancer cell lines . Additionally, certain quinazoline derivatives have shown effectiveness as broad-spectrum antitumor agents .
  • Anti-Convulsant: Some quinazoline derivatives have been screened for anticonvulsant activity .
  • Anti-Inflammatory Agents: Certain 4-amino quinazoline derivatives have demonstrated high anti-inflammatory activity when compared to standard drugs .
  • Sirtuin Modulating Agents: Quinazoline derivatives have been used for increasing mitochondrial activity and preventing a wide variety of diseases and disorders .
  • Antidiabetic Agents: Some quinazoline derivatives have shown alpha-amylase and alpha-glucosidase inhibitory activity, suggesting their potential as inhibitors of enzymes responsible for diabetic conditions .
  • Antioxidant Properties: Maillard reaction intermediates such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one contribute to antioxidant properties .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Core Scaffold Variations

The compound shares a pyrimidine backbone with several analogs but differs in substituents and fused ring systems:

Compound Name Core Structure Key Substituents Bioactivity Highlights (if available)
2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine Pyrimidine 6-phenoxy, 2-imino-3-hydroxy Not explicitly reported in evidence
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine () Pyrido[3,2-d]pyrimidine 6-chloro, 4-(4-fluorophenyl)amino Evaluated for bioactivity (specifics unclear)
N-(3-Chloro-4-fluorophenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine () Thieno[2,3-d]pyrimidine 6-(4-fluorophenyl), 4-(3-chloro-4-fluoroaniline) Synthesized but bioactivity not detailed
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine () Pyrido[3,2-d]pyrimidine 6-(2-fluoropyridinyl), 4-amine Ligand ID L0K7GF; potential kinase inhibitor

Key Observations :

  • Ring Modifications: Fused thiophene () or pyridine rings () alter electronic properties and binding affinity. For example, thieno-pyrimidines often exhibit enhanced metabolic stability .

Inference for Target Compound :

  • The target’s synthesis may involve nucleophilic substitution at position 6 (phenoxy group) and imino-hydroxylation via oxidative or reductive amination.

Hypothesis for Target Compound :

  • The imino-hydroxy group may introduce hydrogen-bonding interactions, enhancing selectivity for metalloenzymes (e.g., dihydrofolate reductase). The phenoxy group could modulate solubility and bioavailability .

Biological Activity

2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine (CAS No. 84370-86-5) is a pyrimidine derivative that has garnered attention for its potential biological activities. Its molecular formula is C10H10N4O2C_{10}H_{10}N_{4}O_{2} with a molecular weight of 218.21 g/mol. The compound's structure includes a phenoxy group, which may contribute to its pharmacological properties.

The compound exhibits the following chemical properties:

  • Molecular Weight : 218.21 g/mol
  • Predicted Melting Point : Approximately 359.2 °C
  • Density : 1.46 g/cm³

The biological activity of 2,3-dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine can be attributed to its interaction with various biological targets, including enzymes involved in metabolic pathways and signaling cascades.

Inhibition of Dihydrofolate Reductase (DHFR)

Research indicates that compounds similar to this pyrimidine derivative can inhibit dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleotides necessary for DNA replication and repair. Inhibition of DHFR has therapeutic implications in cancer treatment and antimicrobial activity .

Antioxidant Activity

Preliminary studies suggest that derivatives of this compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals or chelating metal ions .

Antitumor Potential

The compound's structure suggests it may have antitumor properties similar to other pyrimidine derivatives. For instance, studies on related compounds have shown efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Case Studies and Research Findings

StudyFindings
Inhibition of DHFR A study demonstrated that similar pyrimidine derivatives effectively reduced DHFR activity, leading to decreased cell growth in leukemia models .
Antioxidant Properties Research indicated that pyrimidine derivatives could enhance antioxidant defenses in neuronal cells, suggesting potential neuroprotective effects .
Antitumor Activity Compounds with similar structures have shown significant cytotoxic effects against breast cancer and leukemia cell lines, indicating the potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized pyrimidine precursors. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions under basic conditions (e.g., K₂CO₃ in DMF) . Optimization strategies include:

  • Temperature Control : Reflux conditions (e.g., 80–100°C) to enhance reaction kinetics while avoiding decomposition.
  • Catalyst Use : Transition metal catalysts (e.g., Pd for cross-coupling) to improve regioselectivity.
  • Purification Techniques : Column chromatography or recrystallization from ethanol/water mixtures to isolate high-purity products .
  • Yield Improvement : Adjusting stoichiometry of phenoxy-group donors (e.g., phenol derivatives) and monitoring pH to stabilize intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Critical for confirming the imino (NH) and hydroxy (OH) groups. Aromatic protons from the phenoxy group typically appear as multiplets in δ 6.8–7.5 ppm, while NH/OH protons show broad singlets at δ 8–10 ppm .
  • IR Spectroscopy : Peaks at ~3200–3400 cm⁻¹ (N–H/O–H stretching) and ~1650 cm⁻¹ (C=N stretching) confirm functional groups .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) for exact mass verification .

Advanced Research Questions

Q. How do structural modifications at the pyrimidine ring (e.g., substituent variation at C2 or C6) influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Replace the phenoxy group with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) substituents and assess changes in activity via enzymatic assays (e.g., kinase inhibition). For example, methoxy groups enhance solubility but may reduce target affinity .
  • 3D-QSAR Modeling : Use software like Schrödinger or MOE to correlate substituent electronic properties (Hammett constants) with activity. Docking studies can predict binding interactions with biological targets (e.g., dihydrofolate reductase) .

Q. How can contradictory data regarding solubility and stability be resolved through experimental design?

  • Methodological Answer :

  • Crystallography : Single-crystal X-ray diffraction (as in ) reveals hydrogen-bonding networks (e.g., N–H⋯O) that influence solubility.
  • Dynamic Light Scattering (DLS) : Measures aggregation tendencies in aqueous buffers (e.g., PBS at pH 7.4).
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and varying pH to identify degradation pathways. Stabilizers like cyclodextrins can mitigate hydrolysis .

Q. What computational approaches are suitable for predicting target interactions and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding to proteins (e.g., 100 ns trajectories in GROMACS) to assess stability of ligand-receptor complexes .
  • ADMET Prediction : Tools like SwissADME predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions based on substituent effects .
  • Free Energy Perturbation (FEP) : Quantifies binding affinity changes upon structural modifications, guiding rational drug design .

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